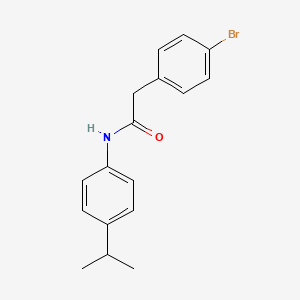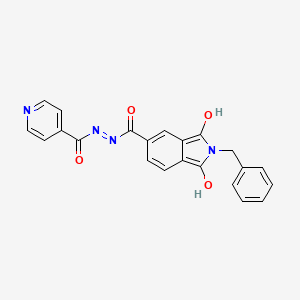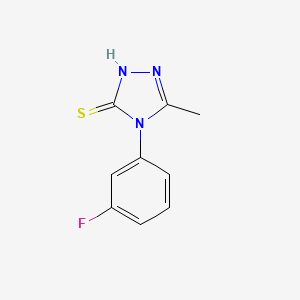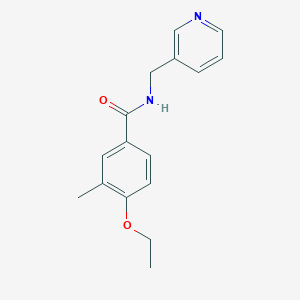
2-(4-bromophenyl)-N-(4-isopropylphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(4-isopropylphenyl)acetamide, commonly known as Bromadol, is a potent analgesic drug that belongs to the family of opioids. It was first synthesized in the 1970s by a team of researchers at the Institute of Organic Chemistry and Biochemistry in Prague. Since then, it has gained popularity in the scientific community due to its unique chemical structure and potent analgesic properties.
Mécanisme D'action
Bromadol works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the transmission of pain signals. It acts as an agonist, producing a strong analgesic effect that can last for several hours. Bromadol is also believed to have a high affinity for the delta-opioid receptors, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Bromadol has a number of biochemical and physiological effects on the body. It can cause sedation, respiratory depression, and euphoria, which are typical of opioid drugs. However, Bromadol is unique in that it does not cause the same level of tolerance and dependence as other opioids. This makes it a potentially safer alternative for long-term pain management.
Avantages Et Limitations Des Expériences En Laboratoire
Bromadol has several advantages and limitations for lab experiments. Its potent analgesic properties make it an ideal candidate for studying pain pathways and developing new pain management therapies. However, its complex synthesis method and potential for abuse make it difficult to study in large quantities. Additionally, Bromadol has not been extensively studied for its long-term effects, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of Bromadol. Researchers are currently exploring its potential use in the treatment of opioid addiction, as it may be less addictive than other opioids. Additionally, Bromadol has been studied for its potential use as an antidepressant and anxiolytic, due to its ability to bind to the delta-opioid receptors. Further research is needed to fully understand the potential benefits and limitations of Bromadol in these areas.
Conclusion:
In conclusion, Bromadol is a potent analgesic drug that has gained popularity in the scientific community due to its unique chemical structure and potent analgesic properties. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential benefits and limitations of Bromadol in clinical settings.
Applications De Recherche Scientifique
Bromadol has been extensively studied for its potential use as a painkiller. It has been found to be highly effective in treating acute and chronic pain, especially in cases where other opioids have failed. Bromadol has also been studied for its potential use in the treatment of cancer pain, neuropathic pain, and postoperative pain.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRVXIKQKYSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4712543.png)
![N-dibenzo[b,d]furan-3-yl-N'-propylurea](/img/structure/B4712545.png)
![ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4712563.png)

![N-(9-ethyl-9H-carbazol-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B4712585.png)

![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)
![N-(4-chloro-2-fluorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4712603.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B4712632.png)
![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4712637.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)